4-Bromo-4',4''-dichlorotrityl alcohol
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Overview
Description
4-Bromo-4’,4’'-dichlorotrityl alcohol is a chemical compound with the molecular formula C19H13BrCl2O and a molecular weight of 408.12 g/mol . It is characterized by the presence of bromine and chlorine atoms attached to a trityl alcohol structure. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-4’,4’‘-dichlorotrityl alcohol typically involves the reaction of 4-bromo-4’,4’'-dichlorotrityl chloride with water or an alcohol under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the alcohol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-4’,4’'-dichlorotrityl alcohol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-4’,4’'-dichlorotrityl alcohol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various trityl-protected compounds.
Biology: It can be used in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-4’,4’'-dichlorotrityl alcohol exerts its effects involves its ability to act as a protecting group in organic synthesis. It can temporarily protect functional groups during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
4-Bromo-4’,4’'-dichlorotrityl alcohol can be compared with other trityl alcohol derivatives, such as:
4-Methoxytrityl alcohol: Similar in structure but with a methoxy group instead of bromine and chlorine atoms.
4-Nitrotrityl alcohol: Contains a nitro group, which imparts different chemical properties.
4-Chlorotrityl alcohol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of 4-Bromo-4’,4’'-dichlorotrityl alcohol lies in its specific combination of bromine and chlorine atoms, which influence its reactivity and applications in synthesis.
Properties
CAS No. |
845790-83-2 |
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Molecular Formula |
C19H13BrCl2O |
Molecular Weight |
408.1 g/mol |
IUPAC Name |
(4-bromophenyl)-bis(4-chlorophenyl)methanol |
InChI |
InChI=1S/C19H13BrCl2O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H |
InChI Key |
HWPQKVMCAWVBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Br)O)Cl |
Origin of Product |
United States |
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